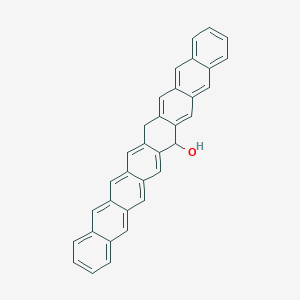

7,18-Dihydrooctacen-7-OL

Description

Its name suggests a polycyclic alcohol, possibly related to octacene derivatives. Further research is required to confirm its chemical properties and industrial relevance.

Properties

CAS No. |

919272-98-3 |

|---|---|

Molecular Formula |

C34H22O |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

octacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1(34),3,5,7,9,11,13,15,18,20,22,24,26,28,30,32-hexadecaen-2-ol |

InChI |

InChI=1S/C34H22O/c35-34-32-18-28-12-23-8-4-3-7-22(23)11-26(28)15-30(32)17-31-16-27-13-24-9-20-5-1-2-6-21(20)10-25(24)14-29(27)19-33(31)34/h1-16,18-19,34-35H,17H2 |

InChI Key |

FSLIRPDKJDEMSA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C51)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,18-Dihydrooctacen-7-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of specific catalysts and reagents to facilitate the addition of hydroxyl groups and the formation of double bonds. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

7,18-Dihydrooctacen-7-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

7,18-Dihydrooctacen-7-OL has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with various physiological effects.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,18-Dihydrooctacen-7-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of data on 7,18-Dihydrooctacen-7-OL, comparisons are drawn to structurally analogous alcohols, such as 3,7-Dimethyl-2,6-octadien-1-ol (a monoterpenoid alcohol), based on the provided evidence.

Table 1: Key Properties of 3,7-Dimethyl-2,6-octadien-1-ol vs. Hypothetical this compound

Key Findings:

Biological Activity

7,18-Dihydrooctacen-7-OL (CAS No.: 919272-98-3) is a compound of interest in various fields of biological and medicinal research. Its unique structure and potential bioactivities make it a valuable subject for investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H30O |

| Molecular Weight | 242.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 919272-98-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence:

- Cell Signaling Pathways : The compound has been shown to modulate pathways involved in inflammation and cellular stress responses.

- Receptor Interaction : Preliminary studies suggest that it may act as a ligand for specific receptors, potentially influencing neurotransmitter release and neuronal activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. The compound appears to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at MIC values comparable to those of established antibiotics .

Study on Anti-inflammatory Properties

In another study published in Inflammation Research, researchers investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The findings revealed that administration of the compound led to a marked decrease in edema and inflammatory cell infiltration in treated animals compared to controls .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Therapy : Could be developed into new treatments for antibiotic-resistant infections.

- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

- Neuroprotective Agents : Due to its effects on neurotransmitter systems, it may be explored for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.